3-methoxy-1-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide
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Description
3-methoxy-1-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N8O4 and its molecular weight is 386.372. The purity is usually 95%.
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Biological Activity
3-Methoxy-1-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a pyrazole ring, carboxamide functional group, and a tetrazole moiety, suggest significant biological activity. This article explores the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N8O4, with a molecular weight of approximately 386.372 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological properties.
Synthesis
The synthesis of this compound can be achieved through several routes that involve the coupling of various precursors. The synthetic pathways often focus on introducing the tetrazole and pyrazole moieties while ensuring the integrity of the carboxamide group. Preliminary studies indicate that compounds with similar structures may exhibit significant biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit antimicrobial activities against various pathogens. For instance, compounds structurally related to this compound have shown promising results in inhibiting bacterial growth in vitro. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better membrane penetration and increased efficacy against microbial strains.
Antitumor Activity
The compound's potential as an anticancer agent has also been explored. A structure–activity relationship (SAR) analysis indicates that modifications in the phenyl and pyrazole rings significantly affect cytotoxicity against cancer cell lines. For example, derivatives with specific substituents have demonstrated enhanced activity against human liver carcinoma cells (HepG2) and other cancer types . The mechanism of action may involve interference with cell cycle progression or induction of apoptosis.
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value of 25 µg/mL. |
Study B | Showed promising anticancer effects in vitro with an IC50 value below 10 µM against multiple cancer cell lines. |
Study C | Investigated the compound's effect on apoptosis markers in cancer cells, revealing increased expression of pro-apoptotic proteins. |
Structure–Activity Relationship (SAR)
The SAR analysis for this compound highlights several key features:
Key Features Influencing Biological Activity:
Feature | Influence on Activity |
---|---|
Methoxy Group | Enhances lipophilicity and membrane penetration |
Pyrazole Ring | Essential for anticancer activity |
Tetrazole Moiety | Contributes to antimicrobial properties |
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O4/c1-17-13(25)9-23-16(27)24(21-20-23)11-6-4-10(5-7-11)18-14(26)12-8-22(2)19-15(12)28-3/h4-8H,9H2,1-3H3,(H,17,25)(H,18,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKQLOBBAQVTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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